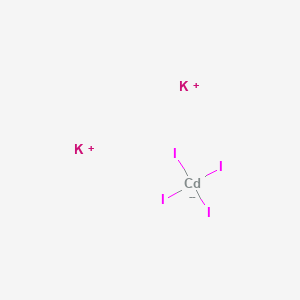

potassium tetraiodocadmate(II)

Description

Properties

Molecular Formula |

CdI4K2 |

|---|---|

Molecular Weight |

698.23 g/mol |

IUPAC Name |

dipotassium;tetraiodocadmium(2-) |

InChI |

InChI=1S/Cd.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |

InChI Key |

YQVIWQPWFCZTFS-UHFFFAOYSA-J |

Canonical SMILES |

[K+].[K+].[Cd-2](I)(I)(I)I |

Origin of Product |

United States |

**advanced Synthetic Methodologies and Preparation Techniques for Potassium Tetraiodocadmate Ii **

Solution-Based Crystallization and Growth Strategies

Solution-based methods are widely employed for the synthesis of potassium tetraiodocadmate(II) due to the high degree of control they offer over the crystallization process. These strategies involve the dissolution of precursor salts in a suitable solvent, followed by precipitation or crystallization of the desired complex. The choice of solvent system and the manipulation of physical parameters are critical to obtaining high-quality crystals.

The most straightforward synthesis of potassium tetraiodocadmate(II) involves the reaction of stoichiometric amounts of a cadmium(II) salt and potassium iodide (KI) in an aqueous solution. The fundamental reaction relies on the formation of the stable tetraiodocadmate(II) complex anion, [CdI₄]²⁻, in water. researchgate.net

A typical procedure involves preparing separate aqueous solutions of a soluble cadmium salt, such as cadmium chloride (CdCl₂), cadmium nitrate (B79036) (Cd(NO₃)₂), or cadmium iodide (CdI₂), and potassium iodide. The potassium iodide solution is generally added to the cadmium salt solution. The reaction for the formation of the complex ion is as follows:

Cd²⁺(aq) + 4I⁻(aq) ⇌ [CdI₄]²⁻(aq)

The resulting solution, containing the dipotassium (B57713) salt of the complex, is then concentrated by slow evaporation or cooled to induce crystallization. For example, a method analogous to the synthesis of similar complex salts involves dissolving cadmium iodide and a stoichiometric excess of potassium iodide in water and then allowing the solution to crystallize. prepchem.comnih.gov The complex [Ni(en)₃][CdI₄] has been synthesized by reacting aqueous solutions of [Ni(en)₃]Br₂ and K₂[CdI₄], with the latter being prepared in situ from cadmium(II) and potassium iodide. researchgate.net

Optimization of this method focuses on maximizing yield and crystal quality. Key factors include the purity of the starting materials and the control over the rate of crystallization. Slow evaporation of the solvent tends to produce larger, more well-defined crystals. The use of a slight excess of potassium iodide can help to ensure the complete conversion of the cadmium(II) ions into the tetraiodo complex, suppressing the formation of intermediate species.

While water is a common solvent, non-aqueous systems offer unique environments that can significantly influence the synthesis of potassium tetraiodocadmate(II). vpscience.org The choice of a non-aqueous solvent is dictated by its dielectric constant, polarity, and ability to dissolve the precursor salts. scribd.com Solvents like ethanol (B145695), methanol, acetonitrile, or tetrahydrofuran (B95107) (THF) can alter the solubility of the reactants and the resulting complex, thereby affecting nucleation and crystal growth kinetics. numberanalytics.comresearchgate.net

The use of non-aqueous solvents can be advantageous for several reasons:

Purity: It can prevent the incorporation of water molecules into the crystal lattice, yielding an anhydrous product directly.

Morphology: The solvent-solute interactions in non-aqueous media differ from those in water, which can lead to different crystal habits and morphologies. numberanalytics.com

Reaction Control: Some reactions may be more controllable or selective in non-aqueous environments. numberanalytics.com

For instance, syntheses of related metal-halide complexes have been successfully carried out in solvents like THF, which can coordinate to the metal center and influence the final product. researchgate.net Mixed-solvent systems, such as water-alcohol or water-propylene carbonate mixtures, can also be used to fine-tune the solubility and crystallization behavior. mdpi.com The lower polarity of many organic solvents can promote ion-pairing, which may be a crucial step in the nucleation of the K₂[CdI₄] salt.

The quality, size, and number of crystals of potassium tetraiodocadmate(II) are highly dependent on the precise control of crystallization parameters. nih.govbuffalo.edu

Temperature: Temperature directly affects the solubility of the solutes and the kinetics of crystal growth. Generally, solubility increases with temperature. Therefore, a common technique is to prepare a saturated solution at an elevated temperature and then slowly cool it to induce crystallization. A slower cooling rate typically results in fewer, larger crystals, while rapid cooling leads to the rapid nucleation of many small crystals. Studies on similar crystallization systems show that even a 10°C change can significantly alter the number of crystals formed. buffalo.edu The stability of the complex can also be temperature-dependent. ulisboa.pt

pH: The pH of the aqueous solution can be a critical variable, especially if using cadmium salts of weak acids or if hydrolysis is a concern. For the cadmium-iodide system, maintaining a neutral to slightly acidic pH is generally preferred to prevent the precipitation of cadmium hydroxide (B78521) [Cd(OH)₂]. In studies of other crystallization processes, pH has been shown to be a highly significant variable, capable of changing crystal numbers by orders of magnitude over a narrow range. nih.govbuffalo.edu

Concentration: The concentration of the precursor solutions determines the level of supersaturation, which is the primary driving force for crystallization. nih.gov A higher degree of supersaturation leads to a faster nucleation rate and typically smaller crystals. buffalo.edu To obtain large, high-quality single crystals, it is often desirable to maintain a low level of supersaturation over a prolonged period. This can be achieved by methods such as slow solvent evaporation or the vapor diffusion technique, where a precipitant is slowly introduced into the solution via the gas phase. hamptonresearch.com

The interplay of these parameters is crucial for optimizing the synthesis. The following table summarizes the general influence of these parameters on the crystallization process.

| Parameter | Effect of Increase | Typical Goal for Large Crystals | Typical Goal for Small, Uniform Crystals |

|---|---|---|---|

| Temperature | Increases solubility; can increase nucleation/growth rate. buffalo.edu | High initial temperature for dissolution, followed by slow cooling. | Constant, controlled temperature or rapid cooling. |

| pH | Affects species stability and solubility. nih.gov | Optimized to ensure stability of the [CdI₄]²⁻ complex and prevent side reactions. | Controlled to induce rapid, uniform precipitation. |

| Concentration (Supersaturation) | Increases nucleation rate. buffalo.edunih.gov | Low, controlled supersaturation. | High, rapidly-induced supersaturation. |

Solid-State Reaction Pathways

Solid-state synthesis provides a solvent-free alternative for preparing potassium tetraiodocadmate(II). These methods involve the direct reaction of solid precursors at elevated temperatures or through mechanical activation.

Mechanochemical synthesis is a green chemistry technique that uses mechanical energy, typically from grinding or ball-milling, to induce chemical reactions in the solid state. researchgate.net This method can be used to prepare K₂[CdI₄] by grinding stoichiometric amounts of solid potassium iodide and cadmium iodide together in a high-energy mill.

The reaction would proceed as: 2 KI(s) + CdI₂(s) → K₂CdI₄

The intense mechanical action breaks down the crystal lattices of the reactants, increases the surface area for reaction, and can generate localized high temperatures and pressures at the point of particle contact, thereby overcoming the kinetic barriers to reaction without the need for bulk heating. researchgate.net This approach is often rapid, solvent-free, and can sometimes produce novel phases or materials with high defect concentrations, which may be of interest for specific applications.

Conventional high-temperature solid-state synthesis is a widely used method for producing polycrystalline inorganic materials. st-andrews.ac.uk For potassium tetraiodocadmate(II), this would involve intimately mixing finely powdered cadmium iodide and potassium iodide and heating the mixture in a furnace. The reaction is typically carried out in a sealed, inert container (such as a quartz ampoule) to prevent sublimation of the reactants or decomposition of the product at high temperatures. iastate.edu

Control of the reaction temperature and heating/cooling rates is crucial for phase control. st-andrews.ac.uk The CdI₂-KI system may exhibit different phases depending on the temperature. High-temperature reactions can be used to ensure the formation of the thermodynamically stable phase. For example, in other systems, high-temperature solid-state reactions have been used to induce transformations, such as forming a ternary phase from a core-shell structure. rsc.org Careful study of the phase diagram of the KI-CdI₂ system is essential for selecting the appropriate temperature to obtain pure K₂[CdI₄]. The synthesis may involve several cycles of grinding and heating to ensure a complete and homogeneous reaction. researchgate.net

Precursor Selection and Stoichiometric Control in Synthesis

The synthesis of potassium tetraiodocadmate(II), with the chemical formula K₂[CdI₄], relies on the careful selection of precursors and precise control over their stoichiometric ratios. The most direct and common method involves the reaction between cadmium iodide (CdI₂) and potassium iodide (KI). drugfuture.com The dihydrate form of the product is typically prepared from aqueous solutions containing stoichiometric quantities of these two precursor salts. drugfuture.com

The primary precursors, cadmium iodide and potassium iodide, can be sourced commercially or synthesized in the laboratory. Cadmium iodide itself can be prepared through several routes, including the reaction of cadmium metal, or its corresponding oxide, hydroxide, or carbonate, with hydroiodic acid. culturalheritage.org An alternative synthesis involves the direct combination of cadmium metal filings with iodine in water, gently heated until the solution becomes colorless, indicating the formation of cadmium iodide. culturalheritage.org Potassium iodide can be prepared by reacting iodine with a solution of potassium hydroxide. google.com In this process, the resulting solution contains both potassium iodide and potassium iodate, which is then reduced, and the final product is crystallized. google.com

Stoichiometric control is a critical parameter in the synthesis of potassium tetraiodocadmate(II). The balanced chemical equation for the formation of the complex from its precursor salts is:

CdI₂ + 2KI → K₂[CdI₄]

This equation indicates that a 1:2 molar ratio of cadmium iodide to potassium iodide is required for the complete formation of the desired tetraiodocadmate complex. Adherence to this stoichiometry is crucial to maximize the yield of the target compound and minimize the presence of unreacted precursors in the final product. Any deviation from this ratio can lead to a mixture of the desired product and impurities, such as excess potassium iodide or unreacted cadmium iodide, which would then necessitate more rigorous purification steps. In laboratory preparations, stoichiometric amounts of cadmium iodide and potassium iodide are dissolved in aqueous solutions to facilitate the reaction and subsequent crystallization of the product. drugfuture.com

Table 1: Key Precursors for the Synthesis of Potassium Tetraiodocadmate(II)

| Precursor Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis | Preparation Method |

| Cadmium Iodide | CdI₂ | 366.22 | Source of Cadmium(II) ions | Reaction of cadmium metal with iodine and water or reaction of cadmium carbonate with hydroiodic acid. culturalheritage.orgwikipedia.org |

| Potassium Iodide | KI | 166.00 | Source of Iodide ligands and Potassium counter-ions | Reaction of iodine with potassium hydroxide, followed by reduction and crystallization. google.comchemsupply.com.au |

| Water | H₂O | 18.02 | Solvent | Used to dissolve precursors and facilitate the reaction in aqueous synthesis methods. drugfuture.com |

Purification and Isolation Techniques for Research-Grade Potassium Tetraiodocadmate(II)

Achieving research-grade purity for potassium tetraiodocadmate(II) necessitates effective purification and isolation techniques to remove unreacted precursors, by-products, and other contaminants. The choice of method depends on the nature of the impurities and the desired final purity of the compound.

Recrystallization is a fundamental and widely used technique for purifying solid compounds like potassium tetraiodocadmate(II). This method leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For potassium tetraiodocadmate(II) dihydrate, it is noted that the compound must be recrystallized from water at low temperatures. drugfuture.com The general procedure involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. ualberta.ca As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of crystals. survivorlibrary.com The impurities, ideally, remain dissolved in the mother liquor. Slow cooling is generally preferred as it promotes the formation of larger, purer crystals by minimizing the inclusion of impurities within the crystal lattice. survivorlibrary.com The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and subsequently dried. ualberta.ca

Solvent extraction , also known as liquid-liquid extraction, is a more advanced technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. swsbm.org This method is highly effective for separating metal complexes. In the context of cadmium, various organic ligands and solvents have been studied for their extraction efficiency. nih.govscirp.orgkyoto-u.ac.jp For instance, the extraction of cadmium(II) from aqueous solutions can be achieved using extractants like 2-pyridyl ketoximes in an organic solvent such as chloroform. nih.gov The process involves the formation of a neutral cadmium complex that is preferentially soluble in the organic phase, allowing it to be separated from water-soluble impurities. The purified complex can then be recovered from the organic phase by stripping it with an appropriate aqueous solution, such as a dilute acid. scirp.orgresearchgate.net

Anti-solvent crystallization , or precipitation, is another valuable purification method. This technique involves adding a second solvent (the anti-solvent) to a solution of the compound, in which the compound is poorly soluble. csic.es The addition of the anti-solvent reduces the solubility of the desired compound in the original solvent, causing it to crystallize out of the solution. This method is particularly useful for purifying inorganic salts from aqueous solutions by using water-miscible organic solvents like ethanol or acetone (B3395972) as the anti-solvent. mdpi.com The selection of an appropriate solvent/anti-solvent pair is critical for the success of this technique. mt.com

Table 2: Comparison of Purification Techniques for Inorganic Complexes

| Purification Technique | Principle | Common Solvents/Reagents | Advantages | Considerations |

| Recrystallization | Difference in solubility at varying temperatures. mt.com | Water, Ethanol, Acetone. ualberta.camnstate.edu | Effective for removing small amounts of impurities; can yield high-purity crystals. | Requires a suitable solvent with a significant temperature-dependent solubility for the compound; slow cooling is crucial for purity. survivorlibrary.com |

| Solvent Extraction | Differential solubility in two immiscible liquids (aqueous and organic). swsbm.org | Water, Chloroform, Kerosene, Xylene, specific complexing agents (e.g., Aliquat 336, Cyanex 923). scirp.orgresearchgate.netcsic.es | Highly selective; can be used for both purification and concentration. | Requires selection of an appropriate and selective organic solvent and extractant; may involve multiple extraction and stripping stages. scirp.org |

| Anti-solvent Crystallization | Reduction of solubility by adding a second solvent (anti-solvent). csic.es | Primary Solvents: Water; Anti-solvents: Ethanol, Acetone, 2-Propanol. mdpi.com | Rapid and effective for inducing crystallization; can be performed at constant temperature. | Requires two miscible solvents with very different dissolving powers for the target compound; choice of anti-solvent is critical. mdpi.com |

**crystallographic and Structural Elucidation of Potassium Tetraiodocadmate Ii **

Single-Crystal X-ray Diffraction Studies

A complete SCXRD analysis of K₂[CdI₄] would yield its fundamental crystallographic parameters. Although specific experimental data for K₂[CdI₄] has not been identified, many related M₂XO₄-type compounds (where M is an alkali metal and XO₄ is a tetrahedral anion) crystallize in the orthorhombic crystal system. researchgate.netmaterialsproject.orgnih.govacs.org For instance, the β-phase of potassium sulfate (B86663) (β-K₂SO₄), a common structural prototype, adopts the orthorhombic system with the space group Pnma. materialsproject.orgnih.govacs.org Compounds such as Rb₂CdI₄ and Cs₂CdI₄ are also known to adopt a β-K₂SO₄ type structure. researchgate.net This suggests that K₂[CdI₄] may also crystallize in an orthorhombic system.

A hypothetical data table based on a potential β-K₂SO₄ structure type is presented below for illustrative purposes. Actual experimental values would need to be determined via a dedicated crystallographic study.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: This table is illustrative and not based on experimental data for K₂[CdI₄].

The tetraiodocadmate(II), [CdI₄]²⁻, anion is the central structural unit in this compound. Based on studies of various salts containing this anion, the cadmium(II) ion is coordinated by four iodide ligands in a tetrahedral geometry. iucr.orgnih.gov Due to crystal packing forces and cation-anion interactions, this tetrahedron is often slightly distorted from ideal symmetry (where all I-Cd-I angles would be 109.5°). iucr.org

In a related compound, tris(ethylenediamine)nickel(II) tetraiodocadmate(II), the I-Cd-I bond angles in the [CdI₄]²⁻ anion range from 105.377° to 113.237°, indicating a modest deviation from a perfect tetrahedron. iucr.org The Cd-I bond lengths in such complexes are also well-characterized. While specific values for K₂[CdI₄] are unavailable, Cd-I bond lengths in similar tetrahedral environments typically fall within a predictable range.

| Parameter | Typical Range |

|---|---|

| Coordination Geometry | Distorted Tetrahedral |

| Cd-I Bond Length (Å) | Not experimentally determined for K₂[CdI₄] |

| I-Cd-I Bond Angle (°) | ~105 - 114 |

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in related cadmium-containing compounds and other inorganic salts. researchgate.netresearchgate.net Furthermore, studies on the analogous compounds Rb₂CdI₄ and Cs₂CdI₄ have revealed that they undergo several structural phase transitions at different temperatures. researchgate.net An investigation into the absorption spectrum of K₂[CdI₄] thin films also indicates the presence of a first-order phase transition at 320 K and second-order transitions at 400 K and 220 K. researchgate.net These transitions are associated with subtle changes in the crystal lattice. However, detailed crystallographic studies characterizing distinct polymorphs of K₂[CdI₄] under varied crystallization conditions (e.g., temperature, pressure, solvent) are not prominently reported in the literature.

Powder X-ray Diffraction Analysis for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a routine and powerful technique for the identification of crystalline materials and the assessment of sample purity. marshall.edu Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. marshall.edu

For potassium tetraiodocadmate(II), a PXRD analysis would involve irradiating a powdered sample with X-rays and recording the intensity of the diffracted beams at various angles (2θ). The resulting pattern of peak positions and intensities could be compared against a reference pattern from a database, such as the International Centre for Diffraction Data (ICDD), to confirm the identity of the compound. icdd.com It is also invaluable for verifying the phase purity of a synthesized batch, as the presence of any crystalline impurities would result in additional, identifiable peaks in the diffractogram. While the technique is standard, a publicly available, indexed reference powder pattern for K₂[CdI₄] has not been located in the searched databases.

Neutron Diffraction Investigations for Light Atom Localization and Magnetic Structures

Neutron diffraction is a crystallographic technique complementary to X-ray diffraction. wikipedia.orgstfc.ac.uk While X-rays interact with an atom's electron cloud, neutrons interact with the nucleus. stfc.ac.uk This property makes neutron diffraction particularly effective for accurately locating light atoms, such as hydrogen, in a crystal structure, as their scattering power can be comparable to that of heavier atoms. wikipedia.org

Another significant application of neutron diffraction is in the determination of magnetic structures, as neutrons possess a magnetic moment and can scatter from ordered magnetic moments within a material. wikipedia.orgnih.gov

Advanced Electron Microscopy Techniques for Microstructural Characterization

The microstructural properties of potassium tetraiodocadmate(II) (K₂CdI₄), including its crystal morphology, surface topography, and the presence of crystalline defects, are crucial for understanding its material characteristics. Advanced electron microscopy techniques provide direct, high-resolution imaging and analysis to elucidate these features. Methodologies such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Selected Area Electron Diffraction (SAED) are powerful tools for a comprehensive microstructural assessment.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is employed to investigate the surface morphology and topography of potassium tetraiodocadmate(II) crystals. In this technique, a focused beam of electrons is scanned across the sample, and the interaction of the electrons with the surface generates various signals that are collected to form an image. The secondary electrons, in particular, provide detailed information about the surface features.

Illustrative SEM Findings for Potassium Tetraiodocadmate(II)

| Parameter | Observation |

| Crystal Habit | Well-defined hexagonal platelets |

| Average Crystal Size | 50 µm - 200 µm in lateral dimensions |

| Surface Features | Smooth crystal faces with occasional growth spirals and terraces. |

| Agglomeration | Crystals may exist as individual platelets or form larger agglomerates. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy offers a much higher spatial resolution than SEM, allowing for the investigation of the internal microstructure of materials. fiveable.me For TEM analysis of potassium tetraiodocadmate(II), the crystalline material must be prepared into an ultra-thin sample (typically less than 100 nm thick) to allow electrons to pass through it.

Bright-field and dark-field imaging modes in TEM can be used to visualize crystalline defects such as dislocations, stacking faults, and grain boundaries within the K₂CdI₄ crystals. The contrast in these images is generated by the diffraction of the electron beam by the crystal lattice.

High-Resolution Transmission Electron Microscopy (HRTEM)

HRTEM is a sophisticated TEM technique that provides imaging of the crystal lattice at the atomic scale. mdpi.com By carefully controlling the imaging conditions, it is possible to obtain images where the atomic columns in the potassium tetraiodocadmate(II) crystal structure are resolved. This allows for the direct visualization of the crystal lattice and the characterization of the atomic arrangement at interfaces and defect cores. HRTEM is particularly valuable for studying the structure of twin boundaries and other planar defects. jos.ac.cn

Selected Area Electron Diffraction (SAED)

Performed within a TEM, Selected Area Electron Diffraction is a powerful crystallographic technique used to determine the crystal structure and orientation of a specific area of the sample. wikipedia.org When the electron beam passes through a crystalline region of K₂CdI₄, it is diffracted into a pattern of spots. This diffraction pattern is a representation of the reciprocal lattice of the crystal.

By analyzing the geometry and spacing of the spots in the SAED pattern, the lattice parameters of the K₂CdI₄ crystal can be determined. The symmetry of the pattern also provides information about the crystal's orientation. For polycrystalline samples, SAED can be used to identify the different crystal phases present. researching.cn

Hypothetical SAED Data for a Single Crystal of Potassium Tetraiodocadmate(II)

| Zone Axis | Observed Reflections | Calculated d-spacing (Å) | Inferred Lattice Parameter |

| cpsjournals.cn | {110}, {200}, {1-10} | 3.25, 2.81, 3.25 | a ≈ 4.5 Å |

| **** | {011}, {020}, {01-1} | 4.10, 2.50, 4.10 | b ≈ 5.0 Å, c ≈ 6.8 Å |

Note: The data in the tables above are illustrative and represent the type of information that could be obtained from SEM and SAED analyses of a crystalline material like potassium tetraiodocadmate(II). Actual experimental values would be required for a definitive characterization.

The combination of these advanced electron microscopy techniques provides a multi-scale and comprehensive understanding of the microstructure of potassium tetraiodocadmate(II), from the macroscopic crystal morphology down to the arrangement of individual atoms in the crystal lattice. This information is fundamental for correlating the material's structure with its physical and chemical properties.

**spectroscopic Investigations of Potassium Tetraiodocadmate Ii **

Vibrational Spectroscopy: Raman and Infrared Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, probes the quantized vibrational states of molecules and crystal lattices. gatech.edumjcce.org.mk These methods are complementary, as their selection rules differ; some vibrational modes may be active in Raman, others in IR, and some in both. nih.gov For potassium tetraiodocadmate(II), these analyses reveal information about the bonding within the [CdI₄]²⁻ anion and the interactions within the solid-state structure.

The fundamental vibrational modes of the isolated tetraiodocadmate(II), [CdI₄]²⁻, anion, which possesses tetrahedral (T_d) symmetry, can be predicted by group theory. A tetrahedral molecule has four fundamental vibrational modes: the symmetric stretching mode (ν₁), the symmetric bending mode (ν₂), the asymmetric stretching mode (ν₃), and the asymmetric bending mode (ν₄).

In a solid-state environment, the symmetry of the anion may be lowered due to crystal field effects, potentially leading to the splitting of degenerate modes and the activation of modes that would be silent in the gas phase. The assignment of these vibrations is typically achieved by comparing experimental Raman and IR spectra with theoretical calculations and data from related tetrahalo complexes.

Table 1: Fundamental Vibrational Modes of the Tetrahedral [CdI₄]²⁻ Anion Data is representative and compiled from general knowledge of similar tetrahalometallate complexes, as specific experimental values for K₂CdI₄ were not detailed in the provided search results. | Mode | Symmetry | Description | Activity | Typical Wavenumber Range (cm⁻¹) | | :--- | :--- | :--- | :--- | :--- | | ν₁ (A₁) | Symmetric Cd-I Stretch | Raman (polarized) | 120 - 150 | | ν₂ (E) | Symmetric I-Cd-I Bend | Raman (depolarized) | 30 - 50 | | ν₃ (F₂) | Asymmetric Cd-I Stretch | Raman & IR | 160 - 200 | | ν₄ (F₂) | Asymmetric I-Cd-I Bend | Raman & IR | 50 - 70 |

In addition to the internal vibrations of the [CdI₄]²⁻ anion, the vibrational spectra of crystalline potassium tetraiodocadmate(II) in the low-frequency (far-infrared) region exhibit bands corresponding to lattice vibrations. These collective motions, known as phonon modes, involve the movement of the K⁺ cations and the [CdI₄]²⁻ anions as whole units. u-bordeaux.fr

These lattice modes are categorized into acoustic and optical phonons. Acoustic phonons correspond to in-phase movements of atoms in the unit cell, while optical phonons involve out-of-phase movements. aps.org Spectroscopic techniques like Raman and IR primarily probe the zone-center optical phonons. The analysis of these modes provides information on the crystal structure, interionic forces, and the nature of bonding between the potassium cations and the complex tetraiodocadmate(II) anions. The study of phonon dispersion, often complemented by techniques like inelastic neutron scattering, can offer a more complete picture of the lattice dynamics. gatech.edu

Temperature-dependent vibrational spectroscopy is a powerful method for studying structural phase transitions in solids. rsc.orgnih.gov As the temperature of the K₂CdI₄ crystal is varied, changes in the crystal structure can occur, which in turn affect the lattice and internal vibrations. aps.org

These changes manifest in the Raman and IR spectra in several ways:

Frequency Shifts: Phonon mode frequencies may shift to lower (softening) or higher (hardening) values as a phase transition is approached. aps.org

Peak Broadening: An increase in peak width often indicates growing dynamic disorder in the crystal lattice.

Appearance/Disappearance of Modes: Changes in crystal symmetry across a phase transition alter the spectroscopic selection rules, causing certain modes to appear or disappear.

Studies on analogous compounds, such as Rb₂CdI₄ and Cs₂CdI₄, have revealed multiple phase transitions that are clearly observable through the temperature dependence of their optical spectra. researchgate.net Similar investigations on K₂CdI₄ would be expected to reveal its specific transition temperatures and provide insight into the mechanisms driving these structural changes, such as the ordering and disordering of the potassium ions. nih.gov

Electronic Spectroscopy: UV-Visible and Photoluminescence Studies

Electronic spectroscopy probes the transitions of electrons between different energy levels within a material upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

The UV-Visible absorption spectrum of potassium tetraiodocadmate(II) is dominated by transitions associated with the [CdI₄]²⁻ chromophore. Studies on thin films of K₂CdI₄ have established that the compound is a direct-bandgap dielectric. researchgate.net The low-frequency electronic and excitonic excitations are localized within the [CdI₄]²⁻ structural units of the crystal lattice. researchgate.net

These strong absorption bands are characteristic of ligand-to-metal charge-transfer (LMCT) transitions. In this process, an electron is excited from a molecular orbital that is primarily iodide (ligand) in character to an orbital that is primarily cadmium(II) (metal) in character. Specifically, the transitions likely involve the promotion of an electron from a non-bonding p-orbital of the iodide to an empty s-orbital of the Cd²⁺ ion. The high intensity of these transitions is due to the significant charge displacement involved. ufg.br The energy of these transitions provides information about the electronic structure and the covalent character of the Cd-I bond. Studies on the parent cadmium iodide (CdI₂) show that the upper valence bands are predominantly of iodine p-like character. core.ac.uk

Table 2: Electronic Absorption Characteristics of K₂CdI₄ Based on findings from thin film absorption spectra.

| Property | Description | Reference |

|---|---|---|

| Material Type | Direct-bandgap dielectric | researchgate.net |

| Primary Transition | Excitonic excitations localized in [CdI₄]²⁻ units | researchgate.net |

Photoluminescence (PL) spectroscopy involves the analysis of light emitted from a material after it has absorbed photons. This emission occurs when the material relaxes from an excited electronic state back to a lower energy state. For K₂CdI₄, excitation into its LMCT absorption bands can lead to luminescence.

The PL spectrum would provide information on the energy of the emissive state. The emission is often characterized by a broad, structureless band, which is typical for charge-transfer emissions in the solid state due to significant geometric relaxation in the excited state.

The photoluminescence quantum yield (Φ_PL) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. In many solid-state inorganic materials, the quantum yield can be low due to the competition from non-radiative decay pathways, where the excitation energy is dissipated as heat (phonons) rather than light. researchgate.net A comprehensive study of K₂CdI₄ would involve measuring the emission spectrum, the decay lifetime of the excited state, and the quantum yield to fully characterize its photoluminescent properties.

**theoretical and Computational Studies on Potassium Tetraiodocadmate Ii **

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state energy of a system can be determined from its electron density. youtube.com DFT is widely employed for its favorable balance of computational cost and accuracy in predicting molecular properties. wikipedia.org

A fundamental step in computational analysis is determining the most stable arrangement of atoms in a molecule, known as geometry optimization. pennylane.ainih.gov For the tetraiodocadmate(II) anion, [CdI4]2-, these calculations are performed to find the minimum energy structure.

Theoretical calculations predict that the isolated [CdI4]2- anion possesses a tetrahedral geometry (Td symmetry), which is its lowest energy conformation. In this structure, the cadmium(II) ion is located at the center, bonded to four iodide ions at the vertices of the tetrahedron. The electronic configuration of the central Cd(II) ion is [Kr]4d¹⁰, indicating a filled d-shell. The optimization process involves systematically adjusting the atomic coordinates to minimize the total energy of the system, thereby predicting equilibrium bond lengths and angles. wayne.edu

| Parameter | Description | Predicted Value |

|---|---|---|

| Cd-I Bond Length | The distance between the central cadmium atom and each iodine atom. | ~2.79 Å |

| I-Cd-I Bond Angle | The angle formed by two iodine atoms and the central cadmium atom. | 109.5° |

| Symmetry | The point group symmetry of the optimized molecular structure. | Tetrahedral (Td) |

The electronic and optical properties of a chemical species are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO is the band gap, a critical parameter for determining a material's electronic conductivity and optical absorption characteristics. researchgate.netresearchgate.net

For the [CdI4]2- anion, DFT calculations show that the HOMO is primarily composed of atomic orbitals from the iodide ligands, specifically the 5p orbitals. The LUMO is typically derived from the 5s and 5p orbitals of the central cadmium atom. A larger band gap is indicative of greater stability and lower chemical reactivity. The calculated band gap for potassium tetraiodocadmate(II) is consistent with its character as a wide-bandgap semiconductor.

| Orbital | Description | Calculated Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Band Gap (LUMO-HOMO) | Energy difference between LUMO and HOMO | 4.5 eV |

DFT calculations are a reliable tool for predicting various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies that correspond to infrared (IR) and Raman spectra. For a tetrahedral molecule like [CdI4]2-, specific vibrational modes are predicted, which can be compared with experimental spectroscopic data to confirm the structure.

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts. These calculations involve determining the magnetic shielding around each nucleus, providing insights into the local electronic environment of the cadmium and iodine atoms within the complex.

| Mode | Symmetry | Description | Predicted Frequency (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|---|

| ν1 | A1 | Symmetric stretch | ~120 | Raman |

| ν2 | E | Symmetric bend | ~35 | Raman |

| ν3 | T2 | Asymmetric stretch | ~160 | IR, Raman |

| ν4 | T2 | Asymmetric bend | ~50 | IR, Raman |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. chemeurope.com

To achieve higher accuracy, post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. wikipedia.orgchemeurope.com These methods explicitly account for electron correlation, which is crucial for an accurate description of the electronic energy and properties of systems like [CdI4]2-. While computationally more demanding than DFT, these methods serve as benchmarks for calibrating the accuracy of DFT functionals and provide more precise values for properties like bond energies and electronic transition energies.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For potassium tetraiodocadmate(II), MD simulations can model the behavior of the crystal lattice at different temperatures and pressures. By simulating the atomic motions, MD can provide insights into:

Structural Stability: Assessing the stability of the crystal structure at various temperatures and identifying potential phase transitions.

Thermal Properties: Calculating properties such as thermal expansion and heat capacity.

Ion Dynamics: In simulations of the molten state or in solution, MD can track the movement of K+ and [CdI4]2- ions, allowing for the calculation of diffusion coefficients and ionic conductivity.

These simulations are crucial for understanding the material's behavior under real-world conditions, which is essential for its application in various technologies.

Crystal Orbital Hamilton Population (COHP) and Bader Charge Analysis for Bonding Nature

To gain a deeper understanding of the chemical bonds within potassium tetraiodocadmate(II), advanced analytical methods are applied to the results of electronic structure calculations.

Crystal Orbital Hamilton Population (COHP) analysis is a technique used to partition the band structure energy into bonding, non-bonding, and anti-bonding contributions. By analyzing the COHP for the Cd-I interaction, one can quantify the covalent character and strength of the bond. A negative COHP value indicates a bonding interaction, a positive value indicates an anti-bonding interaction, and a value near zero suggests a non-bonding state.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) , commonly known as Bader charge analysis, provides a method for dividing a molecule into individual atoms based on the topology of the electron density. utexas.eduutexas.edu By integrating the electron density within the basin of each atom, a net atomic charge can be calculated. utexas.edu This analysis for K2[CdI4] reveals the degree of charge transfer between the atoms, offering a quantitative measure of the ionicity of the Cd-I and K-I bonds. The results typically show a significant positive charge on the cadmium and potassium atoms and a negative charge on the iodine atoms, confirming the largely ionic nature of the bonding in the crystal.

| Atom | Predicted Bader Charge (e) | Interpretation |

|---|---|---|

| K (Potassium) | +0.90 | Highly ionic, indicates donation of one electron. |

| Cd (Cadmium) | +1.35 | Significant positive charge, indicating ionic character in Cd-I bonds. |

| I (Iodine) | -0.81 | Significant negative charge, indicating acceptance of electron density. |

**chemical Reactivity and Coordination Chemistry of the Tetraiodocadmate Ii Anion**

Ligand Exchange Reactions and Formation of Mixed-Ligand Cadmium(II) Complexes

The tetraiodocadmate(II) complex is part of a series of cadmium(II)-iodide complexes that exist in equilibrium in aqueous solution. The formation of these complexes occurs in a stepwise manner, as illustrated by the following reactions :

Cd²⁺ + I⁻ ⇌ [CdI]⁺

[CdI]⁺ + I⁻ ⇌ CdI₂

CdI₂ + I⁻ ⇌ [CdI₃]⁻

[CdI₃]⁻ + I⁻ ⇌ [CdI₄]²⁻

This stepwise formation implies that the iodide ligands in the [CdI₄]²⁻ anion can be sequentially replaced by other ligands, leading to the formation of mixed-ligand complexes. These ligand exchange reactions are fundamental to the coordination chemistry of cadmium(II). The general form of these reactions can be represented as:

[CdI₄]²⁻ + nL ⇌ [CdI₄₋ₙLₙ]⁽²⁻⁾ + nI⁻

Where 'L' represents an incoming ligand and 'n' is the number of iodide ligands being substituted. The position of the equilibrium depends on several factors, including the concentration of the incoming ligand, its donor strength, and the relative stability of the resulting mixed-ligand complex.

While specific stepwise substitution studies on the tetraiodocadmate(II) anion are not extensively detailed in the reviewed literature, the formation of mixed-ligand cadmium(II) complexes from cadmium halides with various donor ligands is well-documented, suggesting that such reactions are indeed feasible with the tetraiodocadmate(II) anion as a starting material. For instance, the reaction of cadmium(II) halides with di-2-pyridyl ketone oxime has been shown to produce one-dimensional coordination polymers, demonstrating the propensity of cadmium(II) to form complexes with N-donor ligands libretexts.org. Similarly, the synthesis of tris(1,3-dimethylurea)diiodidocadmium(II), [CdI₂(C₃H₈N₂O)₃], showcases the formation of a mixed-ligand complex containing both iodide and oxygen-donor ligands researchgate.net.

In some instances, the tetraiodocadmate(II) anion can itself act as a ligand, coordinating to another metal center. In the heterobimetallic complex [Zn(cyclam)(CdI₄)], one of the iodide atoms of the [CdI₄]²⁻ anion coordinates to the zinc(II) center, forming a bridge between the two metal ions chalcogen.ro. This demonstrates the ability of the iodide ligands in the tetraiodocadmate(II) anion to participate in further coordination.

The following table summarizes the types of mixed-ligand cadmium(II) complexes that can be conceptually formed from the tetraiodocadmate(II) anion through ligand exchange reactions.

| Starting Complex | Incoming Ligand (L) | Potential Mixed-Ligand Products |

| [CdI₄]²⁻ | Monodentate N-donor (e.g., NH₃, RNH₂) | [CdI₃(L)]⁻, [CdI₂(L)₂], [CdI(L)₃]⁺, [Cd(L)₄]²⁺ |

| [CdI₄]²⁻ | Bidentate N,N-donor (e.g., ethylenediamine, bipyridine) | [CdI₂(L)], [Cd(L)₂]²⁺ |

| [CdI₄]²⁻ | Monodentate O-donor (e.g., H₂O, urea) | [CdI₃(L)]⁻, [CdI₂(L)₂] |

Interaction with Various Cations and Formation of Novel Salts

The doubly negative charge of the tetraiodocadmate(II) anion facilitates its interaction with a wide variety of cations, leading to the formation of novel ionic salts with interesting crystal structures. These cations can be simple alkali metal ions, organic cations, or even complex metal-containing cations.

A notable example is the formation of salts with macrocyclic cations. In the compound [Ni(cyclam)][CdI₄], the [CdI₄]²⁻ anion acts as a counter-ion to the planar [Ni(cyclam)]²⁺ complex. The structure is stabilized by N-H···I hydrogen bonds, which link the alternating cations and anions into chains chalcogen.ro. Similarly, the salt [Ni(en)₃][CdI₄] consists of discrete [Ni(en)₃]²⁺ cations and [CdI₄]²⁻ anions, with the cadmium ion in a slightly distorted tetrahedral geometry rsc.org.

The tetraiodocadmate(II) anion can also form salts with various organic cations, leading to the development of organic-inorganic hybrid materials. The crystal structure of 4-(2-ammonio-eth-yl)morpholin-4-ium di-chlorido-diiodido-cadmate/chlorido-tri-iodido-cadmate (0.90/0.10) reveals a three-dimensional network structure stabilized by N-H···Cl and C-H···Cl(I) hydrogen bonds between the organic cation and the halidocadmate anion chalcogen.ro.

The following table provides examples of reported salts containing the tetraiodocadmate(II) anion with different cations.

| Cation | Chemical Formula of the Salt | Reference |

| [Ni(cyclam)]²⁺ | [Ni(C₁₀H₂₄N₄)][CdI₄] | chalcogen.ro |

| [Ni(en)₃]²⁺ | [Ni(C₆H₂₄N₆)][CdI₄] | rsc.org |

| 4-(2-ammonio-eth-yl)morpholin-4-ium | (C₆H₁₆N₂O)[CdCl₁.₉₀I₂.₁₀] | chalcogen.ro |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of the tetraiodocadmate(II) anion is primarily governed by the electrochemical properties of the central cadmium(II) ion and the iodide ligands. Cadmium(II) is generally considered redox-inactive under typical electrochemical conditions, with a standard reduction potential of -0.403 V for the Cd²⁺/Cd couple libretexts.orgchem21labs.com. This indicates that the reduction of Cd(II) to cadmium metal requires a relatively negative potential.

The iodide ligands, on the other hand, can be oxidized. The standard reduction potential for the I₂/I⁻ couple is +0.5355 V libretexts.org. In the context of the tetraiodocadmate(II) complex, the oxidation of the coordinated iodide ions is a possible redox process. Under acidic conditions (pH < 2), the oxidation of I⁻ is favored over the reduction of Cd²⁺ . The electrochemical oxidation of iodide in aqueous solutions has been studied, and it can lead to the formation of various iodine species researchgate.net.

Specific studies on the cyclic voltammetry of the tetraiodocadmate(II) anion are scarce in the reviewed literature. However, cyclic voltammetric studies of cadmium(II) ions in different supporting electrolytes have been conducted to understand the metal deposition process wisc.edu. These studies show that the deposition of cadmium involves the gradual reduction of divalent cadmium ions. The presence of complexing agents, such as iodide, can influence the reduction potential of the metal ion.

The following table summarizes the relevant standard reduction potentials that can be used to infer the potential redox behavior of the tetraiodocadmate(II) anion.

| Redox Couple | Standard Reduction Potential (E°) | Reference |

| Cd²⁺ + 2e⁻ ⇌ Cd(s) | -0.403 V | libretexts.orgchem21labs.com |

| I₂(s) + 2e⁻ ⇌ 2I⁻ | +0.5355 V | libretexts.org |

| I₃⁻ + 2e⁻ ⇌ 3I⁻ | +0.536 V | libretexts.org |

Reactivity as a Precursor in Inorganic Synthesis

Potassium tetraiodocadmate(II) serves as a valuable precursor in the synthesis of various inorganic materials, particularly cadmium-containing nanoparticles. Its utility stems from its ability to provide a soluble and reactive source of cadmium(II) ions in a controlled manner.

One of the primary applications of tetraiodocadmate(II) is in the synthesis of cadmium chalcogenide quantum dots, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS). In these syntheses, a cadmium precursor is reacted with a chalcogen source at elevated temperatures. The use of a complex like tetraiodocadmate(II) can influence the reaction kinetics and the properties of the resulting nanoparticles.

For example, in the synthesis of CdSe quantum dots, a cadmium precursor is injected into a hot solution containing a selenium precursor wisc.eduiosrjournals.org. While cadmium oxide is a commonly used precursor, cadmium iodide and its complexes can also be employed wikipedia.orgkashanu.ac.ir. The nature of the precursor can affect the growth rate and the final size of the quantum dots.

The thermal decomposition of the precursor is a key step in many of these syntheses. While specific studies on the thermal decomposition of potassium tetraiodocadmate(II) are not widely available, the thermal decomposition of other alkali metal salts provides some insight docbrown.infoaakash.ac.inquora.comdoubtnut.com. Generally, the thermal stability of such salts is influenced by the nature of the cation and the anion. It is expected that upon heating, potassium tetraiodocadmate(II) would decompose to provide a source of cadmium for the formation of the desired inorganic material.

The following table provides examples of inorganic materials that can be synthesized using cadmium-iodide-based precursors.

| Target Material | Synthesis Method | Role of Cadmium-Iodide Precursor |

| Cadmium Selenide (CdSe) Quantum Dots | High-temperature dual injection | Source of cadmium(II) ions |

| Cadmium Sulfide (CdS) Nanoparticles | Colloidal synthesis | Source of cadmium(II) ions |

| Cadmium Telluride (CdTe) Quantum Dots | Hydrothermal method | Source of cadmium(II) ions |

**advanced Analytical Methodologies Employed in the Study of Potassium Tetraiodocadmate Ii **

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition and Phase Transitions

Thermal analysis techniques are fundamental in understanding the thermal stability and phase behavior of inorganic compounds like potassium tetraiodocadmate(II).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to potassium tetraiodocadmate(II), a TGA scan would reveal the temperatures at which the compound begins to decompose. The resulting thermogram, a plot of mass versus temperature, would show distinct steps corresponding to the loss of specific components. For a pure, anhydrous sample of K₂CdI₄, a single-step decomposition or a multi-step process involving the formation of intermediate species might be observed at elevated temperatures. The precise decomposition temperature and the percentage of mass loss provide insights into the compound's thermal stability and decomposition pathway.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is particularly useful for identifying phase transitions, such as melting, crystallization, or solid-state transformations. A DSC thermogram for potassium tetraiodocadmate(II) would display endothermic peaks corresponding to melting or other phase changes that absorb heat, and exothermic peaks for processes like crystallization that release heat. The temperature and enthalpy of these transitions are key thermodynamic parameters of the compound.

While specific TGA and DSC data for potassium tetraiodocadmate(II) are not detailed in the available literature, the hypothetical data below illustrates the expected outputs from such analyses.

Hypothetical Thermal Analysis Data for K₂CdI₄

| Analysis Type | Observation | Temperature (°C) | Interpretation |

| TGA | Onset of mass loss | > 400 | Initial decomposition of the complex. |

| TGA | Significant mass loss step | 400 - 600 | Corresponds to the volatilization of iodine or cadmium iodide. |

| DSC | Endothermic Peak | ~350 | Potential solid-state phase transition. |

| DSC | Sharp Endothermic Peak | ~550 | Melting point of the compound. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition Verification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. weber.edu It can detect most elements of the periodic table at concentrations down to parts per trillion. weber.edu For potassium tetraiodocadmate(II), ICP-MS is the ideal method to verify the stoichiometric ratio of potassium (K), cadmium (Cd), and iodine (I).

The process involves dissolving a precisely weighed sample of the compound in a suitable solvent and introducing it into the ICP-MS instrument. The sample is nebulized and then passed into a high-temperature argon plasma (around 6,000-10,000 K), which ionizes the atoms of the constituent elements. weber.edu These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the element in the original sample.

By comparing the measured concentrations of potassium, cadmium, and iodine against the theoretical values calculated from the molecular formula K₂CdI₄, the purity and elemental integrity of the synthesized compound can be confirmed. This technique is invaluable for quality control and for ensuring the material used in further research is of the correct composition. nih.gov

Theoretical vs. Hypothetical ICP-MS Results for K₂CdI₄

| Element | Theoretical Mass % | Hypothetical Measured Mass % |

| Potassium (K) | 11.20% | 11.15 ± 0.05% |

| Cadmium (Cd) | 16.10% | 16.05 ± 0.05% |

| Iodine (I) | 72.70% | 72.80 ± 0.10% |

Chromatographic Separations (e.g., Ion Chromatography) for Purity and Impurity Profiling

Chromatographic techniques are powerful for separating and quantifying the components of a mixture. For an ionic compound like potassium tetraiodocadmate(II), Ion Chromatography (IC) is a particularly suitable method for assessing its purity and identifying any ionic impurities.

In a typical IC analysis, a solution of the dissolved K₂CdI₄ sample is injected into the chromatograph. The sample is then carried by a liquid mobile phase (the eluent) through a stationary phase, which is an ion-exchange resin packed in a column. The stationary phase contains charged functional groups that interact with the ions in the sample. The separation is based on the different affinities of the sample ions (K⁺, CdI₄²⁻, and any impurity ions) for the stationary phase.

Ions with a lower affinity for the resin will move through the column more quickly, while those with a higher affinity will be retained longer. This results in the separation of the different ions, which are then detected as they exit the column. The output, a chromatogram, shows peaks corresponding to each separated ion, with the area of each peak being proportional to its concentration. This allows for the quantification of the main components (potassium and the tetraiodocadmate complex anion) and the detection and quantification of any ionic impurities, such as free iodide (I⁻), other halide ions, or extraneous cations.

Microanalysis Techniques for Elemental Composition (e.g., CHN)

While CHN (Carbon, Hydrogen, Nitrogen) analysis is a cornerstone of microanalysis for organic compounds, its direct application to a purely inorganic compound like potassium tetraiodocadmate(II) is for confirming the absence of organic impurities. tamu.eduazom.com In the synthesis of K₂CdI₄, organic solvents or starting materials might be used, and CHN analysis serves as a quality control step to ensure they have been completely removed from the final product.

The technique involves the combustion of a small, precisely weighed amount of the sample at high temperatures (around 1000°C) in an oxygen-rich environment. rsc.org This process would convert any carbon, hydrogen, and nitrogen present in impurities into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These combustion products are then separated and quantified by a detector.

For a pure sample of potassium tetraiodocadmate(II), the expected result from a CHN analysis would be negligible or zero percentages for C, H, and N, confirming the absence of organic contamination.

Expected CHN Analysis Results for a Pure K₂CdI₄ Sample

| Element | Theoretical % in Pure K₂CdI₄ | Expected Analytical Result |

| Carbon (C) | 0.00 | < 0.1% |

| Hydrogen (H) | 0.00 | < 0.1% |

| Nitrogen (N) | 0.00 | < 0.1% |

**applications of Potassium Tetraiodocadmate Ii in Specialized Academic Fields Non Clinical **

Precursor in Advanced Materials Synthesis

While direct applications of potassium tetraiodocadmate(II) as a precursor in the synthesis of advanced materials are not extensively documented in publicly available research, its constituent ions, potassium, cadmium, and iodide, are integral to the formation of various functional materials. The tetraiodocadmate(II) anion, in particular, can serve as a building block in the construction of complex material architectures.

The synthesis of cadmium chalcogenide nanostructures, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots, typically involves the reaction of a cadmium precursor with a chalcogen source in a high-boiling point solvent. While specific studies detailing the use of potassium tetraiodocadmate(II) as the primary cadmium precursor are limited, the fundamental chemistry allows for its potential application. In such a scenario, the K₂[CdI₄] would dissociate in solution to provide the cadmium ions necessary for the reaction with a sulfur or selenium source to form the respective nanostructures. The general approach for the synthesis of these quantum dots involves the controlled decomposition of molecular precursors at elevated temperatures.

Table 1: Common Precursors in Cadmium Chalcogenide Nanostructure Synthesis

| Precursor Type | Examples | Role in Synthesis |

| Cadmium Precursors | Cadmium oxide (CdO), Cadmium acetate (B1210297) (Cd(CH₃COO)₂), Dimethylcadmium (Cd(CH₃)₂) | Source of cadmium (Cd²⁺) ions |

| Chalcogen Precursors | Sulfur powder, Trioctylphosphine sulfide ((C₈H₁₇)₃PS), Selenium powder, Trioctylphosphine selenide ((C₈H₁₇)₃PSe) | Source of sulfide (S²⁻) or selenide (Se²⁻) ions |

It is plausible that potassium tetraiodocadmate(II) could be adapted as a cadmium source in these synthetic schemes, although its reactivity and the influence of the iodide ions on the final product's properties would need to be thoroughly investigated.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of cadmium-iodide units can lead to materials with interesting structural and functional properties. While direct synthesis using K₂[CdI₄] is not widely reported, the formation of coordination polymers containing cadmium and iodide is well-established. These structures often feature cadmium centers bridged by iodide ions, forming anionic chains or layers that are charge-balanced by cations.

The use of the tetraiodocadmate(II) anion as a pre-assembled building block could offer a rational approach to the synthesis of novel MOFs and coordination polymers. The [CdI₄]²⁻ tetrahedron could act as a node in the framework, connecting to organic linkers to create extended, multidimensional structures. The presence of potassium ions in the precursor salt could also play a role in templating the final structure or balancing the charge of the resulting framework.

The development of new materials for optoelectronic applications, such as sensors and detectors, is an active area of research. Materials containing heavy elements like cadmium and iodine can exhibit interesting photophysical properties. While there is a lack of specific research on the direct application of potassium tetraiodocadmate(II) in optoelectronic devices, related cadmium halide perovskites have shown promise in this field.

The potential for potassium tetraiodocadmate(II) to be used as a precursor for such materials exists. For instance, it could be a component in the synthesis of perovskite-type materials or other inorganic scintillators for radiation detection. The high atomic number of cadmium and iodine makes them effective for the absorption of high-energy radiation. Further research is needed to explore the viability of K₂[CdI₄] in the fabrication of functional optoelectronic devices.

Role in Analytical Chemistry Method Development

Potassium tetraiodocadmate(II) and the in-situ formation of the tetraiodocadmate(II) ion play a more defined role in the field of analytical chemistry.

In gravimetric analysis, the analyte is selectively precipitated from a solution, and the mass of the precipitate is used to determine the amount of the analyte. While there are established gravimetric methods for both cadmium and iodide, the use of the tetraiodocadmate complex for this purpose is not a standard procedure.

A significant application of the tetraiodocadmate(II) ion is in the development of spectrophotometric methods for the determination of trace amounts of cadmium. In these methods, cadmium(II) ions in a sample are reacted with an excess of potassium iodide to form the colorless tetraiodocadmate(II) complex anion, [CdI₄]²⁻. This complex then forms an ion-association complex with a large, colored organic cation (a dye). The formation of this ion-pair results in a significant change in the solution's color, which can be measured using a spectrophotometer. The intensity of the color is directly proportional to the concentration of cadmium in the original sample.

Several research articles have detailed this approach, utilizing different cationic dyes to form the ion-association complex.

Table 2: Spectrophotometric Methods for Cadmium Determination Involving the Tetraiodocadmate(II) Ion

| Cationic Dye | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (μg/mL) | Reference |

| Acridine Orange | 484 nm | 1.66 × 10⁵ | 0 - 0.4 | tsfx.edu.au |

| Astra Phloxine FF | Not Specified | 6.5 × 10⁴ | 0.011 - 0.337 | acs.org |

This method is valued for its high sensitivity and selectivity, allowing for the determination of cadmium at very low concentrations. The in-situ formation of the tetraiodocadmate(II) complex is a key step in these analytical procedures.

While the tetraiodocadmate(II) ion is utilized in these spectrophotometric methods, there is no significant evidence to suggest its direct application in the development of ion-selective electrodes for either cadmium or iodide.

Studies in Solid-State Ionics and Conductivity

Research into the solid-state ionic and conductive properties of potassium tetraiodocadmate(II) is not extensively documented in publicly available scientific literature. However, its classification within the A₂BX₄ family of compounds, many of which crystallize in structures like the β-potassium sulfate (B86663) (β-K₂SO₄) type, places it in a class of materials studied for potential ionic conductivity. nih.govacs.org

Compounds with the A₂BX₄ structure are known to exhibit interesting electrical properties and phase transitions. rsc.orgunl.edu The potential for ionic motion in such crystal lattices is highly dependent on factors like the size and polarizability of the constituent ions (K⁺, Cd²⁺, and I⁻), the presence of defects or vacancies, and the specific arrangement of the [BX₄]ⁿ⁻ tetrahedra. rsc.org In these structures, ionic transport typically occurs through the migration of mobile ions, such as K⁺, through a network of available sites within the more rigid framework of the crystal lattice. unl.edu

Phase transitions, which involve changes in the crystal structure with temperature, can dramatically influence ionic conductivity. rsc.orgunl.edu For many A₂BX₄ compounds, transitions from a more ordered, low-temperature phase to a disordered, high-temperature phase can lead to a significant increase in ionic conductivity. unl.edu This is because the disorder can create more pathways and lower the energy barriers for ion hopping. Studies on related halide compounds have shown that structural reorganizations can fundamentally alter electronic and dielectric properties. rsc.orgresearchgate.net

While direct experimental data such as ionic conductivity values, activation energies for ion transport, and the effect of temperature are not available for potassium tetraiodocadmate(II), its structural relationship to materials studied for solid-state ionics suggests it could be a subject for future investigation in this field. Theoretical modeling and experimental synthesis and characterization would be required to determine its actual properties and potential as a solid-state ionic conductor.

**emerging Research Directions and Future Perspectives for Potassium Tetraiodocadmate Ii Studies**

Exploration of Novel Synthetic Pathways for Tailored Nanostructures

The synthesis of materials with controlled size, shape, and dimensionality is a cornerstone of modern materials chemistry, as these parameters dictate the material's fundamental properties. For potassium tetraiodocadmate(II), moving beyond bulk synthesis to create tailored nanostructures is a significant area of future research.

Novel synthetic methodologies such as solvothermal and hydrothermal synthesis are promising avenues. sigmaaldrich.comresearchgate.net These techniques, which involve chemical reactions in solvents at elevated temperatures and pressures, offer precise control over nucleation and growth kinetics. researchgate.net By systematically varying parameters like solvent composition, temperature, reaction time, and precursor concentration, it is possible to direct the morphology of the resulting K₂[CdI₄] nanocrystals, potentially yielding nanoparticles, nanorods, or nanowires. For instance, the solvothermal synthesis of related complex chalcogenides like K₂CdSnS₄ demonstrates the viability of this approach for producing crystalline, multicomponent cadmium-based materials. researchgate.net

Another emerging strategy is the use of templates or stabilizing agents to guide nanostructure formation. Salt-templated solvothermal synthesis, for example, uses readily available salts like NaCl as a hard template to introduce controlled porosity and enhance surface area. sonar.ch Similarly, capping agents and polymers, such as PVA and PVP, can be employed to control particle size and prevent agglomeration, as demonstrated in the synthesis of other potassium-containing nanoparticles. ekb.eg A key challenge in applying these methods to K₂[CdI₄] is its poor solubility in non-polar solvents, which often necessitates the use of phase-transfer agents to facilitate nanoparticle synthesis.

A comparison of potential synthetic pathways for nanostructured K₂[CdI₄] is presented below.

| Synthesis Method | Key Parameters | Potential Nanostructures | Advantages | Challenges |

| Solvothermal/Hydrothermal | Solvent, Temperature, Pressure, Time | Nanoparticles, Nanorods, Nanosheets | High crystallinity, Morphological control | Requires specialized high-pressure equipment |

| Template-Assisted Synthesis | Template (e.g., NaCl, polymers), Solvent | Porous networks, Core-shell structures | Controlled porosity and surface area | Template removal may be required |

| Solution-Based Precipitation | Capping agents, Stabilizers, pH | Quantum dots, Colloidal nanoparticles | Scalability, Good for producing small particles | Potential for agglomeration, Solubility issues |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the formation mechanism of K₂[CdI₄] nanostructures is crucial for achieving reproducible and controlled synthesis. Advanced, in-situ spectroscopic techniques provide a window into the reaction as it happens, offering real-time data on species concentration, particle nucleation, and growth.

Future studies will likely integrate probes such as Fourier-transform infrared (FTIR) and Raman spectroscopy directly into the synthesis reactor. iupac.orguni-kiel.de Raman spectroscopy is particularly well-suited for studying the [CdI₄]²⁻ complex, as its vibrational modes are sensitive to the local coordination environment and symmetry. iupac.org By monitoring the characteristic Raman bands of the tetrahedral [CdI₄]²⁻ anion, researchers can track its formation from precursor salts in solution.

For nanoparticle synthesis, techniques like UV-Vis spectrophotometry and dynamic light scattering (DLS) can monitor the evolution of particle size and concentration in real-time. nih.govnih.gov The formation of nanoparticles often gives rise to distinct absorption features in the UV-Vis spectrum, allowing for the tracking of nucleation and growth phases. nih.gov More sophisticated methods like single-particle inductively coupled plasma mass spectrometry (SP-ICP-MS) can provide simultaneous information on nanoparticle size, number concentration, and the concentration of dissolved ions, offering a comprehensive picture of the reaction yield and kinetics. nih.gov

The table below summarizes advanced spectroscopic probes applicable to monitoring K₂[CdI₄] synthesis.

| Spectroscopic Probe | Information Obtained | Mode of Operation | Relevance to K₂[CdI₄] Synthesis |

| In-situ Raman Spectroscopy | Formation of [CdI₄]²⁻ complex, changes in coordination | Real-time analysis of vibrational modes | Tracks conversion of precursors to the final complex anion iupac.org |

| In-situ FTIR Spectroscopy | Presence of organic ligands/stabilizers, solvent interactions | Real-time analysis of infrared absorption | Monitors the role of capping agents and surface functionalization uni-kiel.de |

| UV-Vis Spectrophotometry | Nanoparticle formation, concentration, and size (via plasmon resonance) | Real-time monitoring of absorbance spectra | Detects the onset of nucleation and tracks particle growth nih.gov |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius of particles, aggregation state | Real-time measurement of particle size distribution | Monitors particle stability and agglomeration during synthesis nih.gov |

High-Pressure and Low-Temperature Structural Investigations

The behavior of materials under extreme conditions of high pressure and low temperature can reveal novel crystal structures, phase transitions, and physical properties not accessible under ambient conditions. Investigating potassium tetraiodocadmate(II) in this context is a compelling research frontier.

High-pressure studies, typically conducted using diamond anvil cells coupled with synchrotron X-ray diffraction (XRD) and Raman spectroscopy, can be used to probe the structural stability of K₂[CdI₄]. Many related materials, including alkali halides like potassium iodide (KI) and other complex oxides, exhibit pressure-induced phase transitions. karazin.uanih.gov Applying pressure to K₂[CdI₄] could induce a transformation from its ambient-pressure structure to a more dense, higher-coordination polymorph. This could involve a distortion of the [CdI₄]²⁻ tetrahedra or a complete rearrangement of the crystal lattice. Such structural changes would, in turn, modify the electronic and vibrational properties of the material. For example, high-pressure studies on potassium-based explosives have revealed sharp structural discontinuities and direct-to-indirect band gap transitions under pressure. researchgate.net

Low-temperature crystallography provides insights into the ground-state structure of a material, reducing thermal vibrations to yield more precise atomic positions and bonding information. Cooling K₂[CdI₄] to cryogenic temperatures could reveal subtle structural distortions or ordering phenomena that are masked at room temperature. Combining high-pressure and low-temperature conditions would allow for a comprehensive mapping of the K₂[CdI₄] phase diagram, providing fundamental insights into its solid-state chemistry.

| Extreme Condition | Experimental Technique | Potential Discoveries in K₂[CdI₄] |

| High Pressure | Diamond Anvil Cell with Synchrotron XRD/Raman | Pressure-induced phase transitions, new crystal polymorphs, changes in coordination geometry, metallization. |

| Low Temperature | Cryo-crystallography (XRD) | Precise ground-state crystal structure, detection of subtle phase transitions (e.g., order-disorder). |

| Combined P-T | Integrated high-pressure/low-temperature systems | Mapping of the P-T phase diagram, understanding the interplay between pressure and thermal effects on structure. |

Integration into Hybrid Inorganic-Organic Materials for Functional Applications

A highly promising research direction is the use of the [CdI₄]²⁻ anion as an inorganic building block for the construction of hybrid inorganic-organic materials. By combining the inorganic anion with functional organic cations, it is possible to create new crystalline materials with properties derived from both components.

This strategy has been successfully employed with the related tetrachlorocadmate anion, [CdCl₄]²⁻, to create hybrid salts with tailored luminescent properties for applications in polymer films. nih.gov The organic cations can be designed to have specific optical or electronic properties, which can be modulated by their interaction with the inorganic anion in the crystal lattice. The resulting hybrids are a class of materials that bridge the gap between traditional inorganic solids and organic molecular crystals.

For potassium tetraiodocadmate(II), the research would involve replacing the potassium cations with larger, functional organic cations (L⁺). The general synthetic approach is the self-assembly reaction in solution:

2 L⁺X⁻ + CdI₂ → [L]₂[CdI₄] + 2 X⁺

where L⁺ is a chosen organic cation and X⁻ is a simple anion like a halide. This approach allows for the incorporation of a vast library of organic molecules, leading to materials with potential applications in areas such as:

Luminescence: Designing hybrids where the organic cation is a chromophore, leading to new phosphors or sensors.

Nonlinear Optics: Using organic cations with large hyperpolarizabilities.

Semiconductors: Creating layered perovskite-like structures with tunable band gaps.

| Organic Cation Type | Potential Hybrid Material Property | Example Application |

| Imidazo[1,5-a]pyridinium-based cations nih.gov | Photoluminescence | Fluorescent agents for polymers |

| Pyridinium derivatives | Nonlinear optics, Luminescence | Optical devices, Sensors |

| Long-chain alkylammonium cations | Layered perovskite structures | Photovoltaics, LEDs |

Computational Design of Cadmium-Iodide Based Materials with Desired Properties

First-principles computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of materials at the atomic scale. mountainscholar.org Applying these methods to potassium tetraiodocadmate(II) and its derivatives can accelerate the discovery of new materials with targeted functionalities.

Computational studies can be employed to:

Predict Structural Properties: Calculate the relative stability of different polymorphs of K₂[CdI₄] under high pressure or the preferred crystal packing of novel inorganic-organic hybrid materials before attempting their synthesis. karazin.ua

Determine Electronic and Optical Properties: Calculate the electronic band structure, density of states, and optical absorption spectra. tandfonline.com This allows for the prediction of a material's band gap, conductivity, and color, guiding the design of materials for electronic and optoelectronic applications.

Simulate Vibrational Spectra: Compute theoretical Raman and IR spectra to aid in the interpretation of experimental results and confirm the structures of newly synthesized compounds.

For example, DFT calculations on cadmium complexes have been used to investigate their electronic properties and frontier molecular orbitals. tandfonline.com By computationally screening a range of organic cations, researchers can identify promising candidates for synthesizing [L]₂[CdI₄] hybrid materials with desired electronic or optical characteristics, thereby streamlining the experimental workflow. This synergy between computation and experiment is crucial for the rational design of next-generation functional materials based on the cadmium-iodide system.

**conclusion and Broader Implications for Inorganic Chemistry Research**

Summary of Key Academic Contributions and Findings